3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Catalog No.
S6638008
CAS No.
1326813-15-3
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-car...

CAS Number

1326813-15-3

Product Name

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

IUPAC Name

3-(furan-2-yl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-9(8(11)12)5-6(10-14-9)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,11,12)

InChI Key

WZSMGRIASHPMNY-UHFFFAOYSA-N

SMILES

CC1(CC(=NO1)C2=CC=CO2)C(=O)O

Canonical SMILES

CC1(CC(=NO1)C2=CC=CO2)C(=O)O

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound with the molecular formula C₉H₉N₁O₄ and a molecular weight of approximately 195.17 g/mol. This compound features a furan ring, a five-membered isoxazole structure, and a carboxylic acid functional group. The presence of the furan moiety contributes to its unique chemical properties and potential biological activities.

There is no current information available on the specific mechanism of action of this compound.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult Safety Data Sheets (SDS) for similar compounds if available.
Typical of carboxylic acids and isoxazoles:

  • Esterification: Reacting with alcohols can form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The isoxazole nitrogen can participate in nucleophilic substitution reactions.

These reactions are significant for modifying the compound for various applications in medicinal chemistry.

Research indicates that derivatives of 4,5-dihydroisoxazole compounds exhibit diverse biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacteria and fungi.
  • Anticancer Activity: Certain modifications have been linked to inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Isoxazole derivatives may protect against neurodegenerative diseases by modulating neurotransmitter systems .

The synthesis of 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves:

  • Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving furan derivatives and appropriate reagents.
  • Carboxylation: Introducing the carboxylic acid group can be achieved via carbon dioxide incorporation or using carboxylic acid precursors .

Specific synthetic pathways may vary based on the desired purity and yield.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Agricultural Chemicals: Potential use as fungicides or herbicides due to its biological activity.
  • Material Science: Incorporation into polymers or coatings for enhanced properties.

Interaction studies involving 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid focus on its binding affinity with biological targets:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .
  • Receptor Binding: Studies may explore its interaction with neurotransmitter receptors, potentially influencing neurological functions.

Several compounds share structural similarities with 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid. Here are a few notable examples:

Compound NameStructureUnique Features
3-(Furan-2-yl)-4-methylisoxazoleC₈H₉N₁O₂Lacks carboxylic acid group; potential for different biological activity.
4,5-Dihydroisoxazole derivativesVariousOften modified for enhanced pharmacological properties; general structural similarities.
3-(Furan-2-yl)-5-methylisoxazoleC₉H₉N₁OSimilar furan and isoxazole structures but different substituents affecting activity.

The uniqueness of 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid lies in its specific combination of functional groups that may confer distinct biological activities compared to its analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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